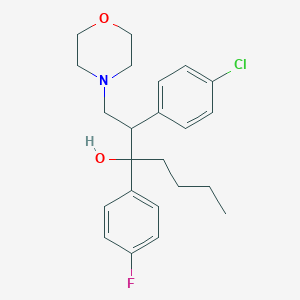
2-(4-Chlorophenyl)-3-(4-fluorophenyl)-1-(4-morpholinyl)-3-heptanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-3-(4-fluorophenyl)-1-(4-morpholinyl)-3-heptanol is a stilbenoid.
科学的研究の応用
Cytotoxicity and EGFR-Tyrosine Kinase Inhibition
A study by Mphahlele, Paumo, and Choong (2017) investigated the in vitro cytotoxicity of derivatives of 4-anilino-6-bromoquinazolines, including compounds substituted with 4-chlorophenyl and 4-fluorophenyl groups. They found that these derivatives exhibited significant cytotoxicity against HeLa cells and moderate to significant inhibitory effects against epidermal growth factor receptor tyrosine kinase (EGFR-TK) (Mphahlele, Paumo, & Choong, 2017).
Molecular Structure and Crystallography
- Chai and Liu (2011) studied a compound structurally related to 2-(4-Chlorophenyl)-3-(4-fluorophenyl)-1-(4-morpholinyl)-3-heptanol, specifically focusing on its crystal structure and dihedral angles between benzene rings (Chai & Liu, 2011).
- Najiya et al. (2014) analyzed the molecular structure, FT-IR, and other properties of a related compound, revealing insights into its geometric parameters and stability due to hyper-conjugative interactions and charge delocalization (Najiya et al., 2014).
Synthesis and Characterization of Novel Compounds
- Farag et al. (2012) synthesized new quinazolinone derivatives with 4-chlorophenyl or 4-fluorophenyl substituents and screened them for potential anti-inflammatory and analgesic activities (Farag et al., 2012).
- Kariuki et al. (2021) synthesized and characterized isostructural thiazoles substituted with 4-chlorophenyl and 4-fluorophenyl groups, providing insights into their crystal structure and molecular conformation (Kariuki et al., 2021).
特性
分子式 |
C23H29ClFNO2 |
|---|---|
分子量 |
405.9 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-3-(4-fluorophenyl)-1-morpholin-4-ylheptan-3-ol |
InChI |
InChI=1S/C23H29ClFNO2/c1-2-3-12-23(27,19-6-10-21(25)11-7-19)22(17-26-13-15-28-16-14-26)18-4-8-20(24)9-5-18/h4-11,22,27H,2-3,12-17H2,1H3 |
InChIキー |
BTGJJKUUMGGZNO-UHFFFAOYSA-N |
SMILES |
CCCCC(C1=CC=C(C=C1)F)(C(CN2CCOCC2)C3=CC=C(C=C3)Cl)O |
正規SMILES |
CCCCC(C1=CC=C(C=C1)F)(C(CN2CCOCC2)C3=CC=C(C=C3)Cl)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



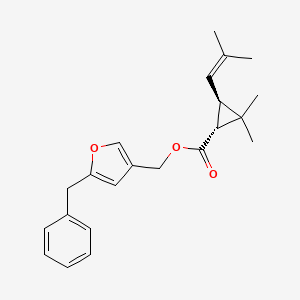
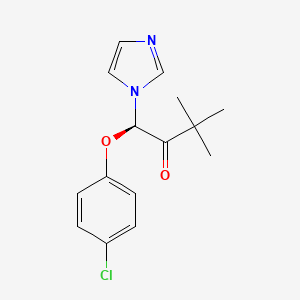
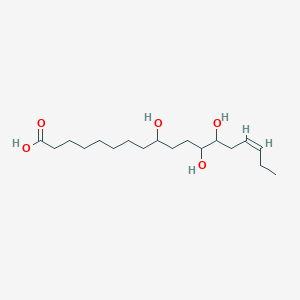
![(6R)-7-[(2-amino-1-oxo-2-phenylethyl)amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1261086.png)


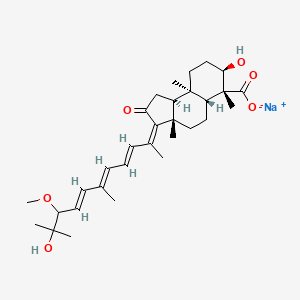


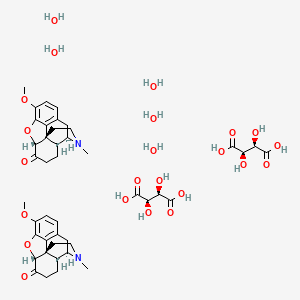
![(9R,10S,13S,14R,16R,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B1261097.png)
![[(2R,3R,4R,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1261099.png)
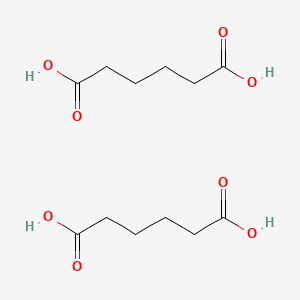
![[1,3-oxazol-5-yl-[4-[(1R,3S,4R,5S)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] 13-methyltetradecanoate](/img/structure/B1261104.png)